Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate
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Overview
Description
Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate typically involves the reaction of a cyclopentyl derivative with a phosphonate ester. One common method includes the use of dialkyl phosphites and aldehydes under controlled conditions to form the desired phosphonate ester . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can form strong bonds with metal ions and enzymes, influencing their activity and function. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2-oxo-2-(cyclohexyl-d11)ethyl]phosphonate: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Dimethyl 2-oxoheptylphosphonate: Another related compound with a different alkyl chain length.
Uniqueness
Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate is unique due to the presence of the phenyl group on the cyclopentyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .
Properties
CAS No. |
62517-87-7 |
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Molecular Formula |
C15H21O4P |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(3-phenylcyclopentyl)ethanone |
InChI |
InChI=1S/C15H21O4P/c1-18-20(17,19-2)11-15(16)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
NQLILTQFEPCKSI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1CCC(C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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